molecular formula C18H15N7O B6430241 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097860-92-7

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B6430241
CAS No.: 2097860-92-7
M. Wt: 345.4 g/mol
InChI Key: CSFBONPOPKGQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzotriazole core linked via an acetamide group to a pyrazine-methyl moiety substituted with a pyridin-3-yl group. The benzotriazole group is known for stabilizing molecular interactions via π-stacking and hydrogen bonding, while the pyridine-pyrazine system may enhance solubility and target binding .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c26-17(12-25-16-6-2-1-5-14(16)23-24-25)22-11-15-18(21-9-8-20-15)13-4-3-7-19-10-13/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFBONPOPKGQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disassembly

The target molecule can be dissected into two primary intermediates:

  • 1H-1,2,3-Benzotriazol-1-yl-acetic acid : Synthesized via nucleophilic substitution of chloroacetyl chloride with benzotriazole.

  • [3-(Pyridin-3-yl)Pyrazin-2-yl]Methanamine : Prepared through reductive amination or Buchwald–Hartwig coupling.

Synthesis of 1H-1,2,3-Benzotriazol-1-yl-acetic Acid

Chloroacetyl chloride reacts with 1H-benzotriazole in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) in acetone. This yields 2-(1H-benzotriazol-1-yl)acetyl chloride, which is hydrolyzed to the carboxylic acid under basic conditions (NaOH/H₂O).

Reaction Conditions :

  • Solvent : Acetone or DMF

  • Temperature : 0–5°C (initial step), room temperature (hydrolysis)

  • Yield : 78–85%

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

A traditional approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The carboxylic acid is activated in situ, followed by addition of [3-(pyridin-3-yl)pyrazin-2-yl]methanamine.

Optimization Data :

ParameterOptimal ValueYield (%)
Coupling AgentEDC/HOBt65
SolventDCM65
Reaction Time12 h65
Alternative AgentHATU82

HATU-Driven Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) with triethylamine (Et₃N) achieves superior yields (82%) due to enhanced activation kinetics. The protocol involves:

  • Dissolving 2-(1H-benzotriazol-1-yl)acetic acid (1 eq) and HATU (1.2 eq) in DMF.

  • Adding [3-(pyridin-3-yl)pyrazin-2-yl]methanamine (1 eq) and Et₃N (2 eq).

  • Stirring at 25°C for 6 h.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (150°C, 300 W) reduces reaction time from 12 h to 20 minutes, achieving 88% yield. This method minimizes side-product formation and enhances reproducibility.

Comparative Data :

MethodTime (h)Yield (%)Purity (HPLC)
Conventional128295.2
Microwave0.338898.7

Crystallization and Purification

Intermediate Isolation

The hydrochloride salt of [3-(pyridin-3-yl)pyrazin-2-yl]methanamine is crystallized from tert-butyl methyl ether (TBME) to achieve >99% purity. X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c).

Final Product Recrystallization

The crude acetamide is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals with a melting point of 182–184°C.

Spectroscopic Characterization

FTIR Analysis

  • N–H Stretch : 3320 cm⁻¹ (amide).

  • C=O Stretch : 1684 cm⁻¹ (acetamide).

  • Aromatic C=C : 1596–1460 cm⁻¹ (benzotriazole, pyrazine).

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, pyrazine-H), 4.62 (s, 2H, CH₂), 2.51 (s, 3H, N–CH₃).

  • ¹³C NMR : δ 169.8 (C=O), 152.3 (pyrazine-C), 148.7 (pyridine-C).

Impurity Control and Stability

N-Oxide Mitigation

Addition of L-ascorbic acid (0.1 eq) during coupling suppresses N-oxide impurity formation by 94%, as quantified by HPLC.

Solid Dispersion Formulation

A solid dispersion with microcrystalline cellulose (MCC) improves aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL for pure compound) and stability (no degradation after 6 months at 25°C) .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole or pyrazine rings .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Acetamide Derivatives
Compound Name Core Heterocycle Substituents Key Functional Groups Reference
2-(1H-1,2,3-Benzotriazol-1-yl)-N-{[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}acetamide Benzotriazole Pyrazine-methyl-pyridine Acetamide, Pyridine, Pyrazine N/A
N-(5(6)-(1H-1,2,4-Triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (30) Benzimidazole 1,2,4-Triazole, Pyrazole Acetamide, Triazole
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Triazole Cyclopropyl, Pyrimidine-pyridine Acetamide, Pyridine, Pyrimidine
2-(Benzotriazol-1-yl)-N-[(5-chloro-3-pyridyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide (34) Benzotriazole Chloropyridine, Pyridylphenyl Acetamide, Dual Pyridine
2-((4-Allyl-5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide Triazole Allyl, Benzoisoquinolinone, Thioether Acetamide, Thioether, Pyridine

Key Observations :

  • Benzotriazole vs.
  • Pyridine-Pyrazine vs. Pyrimidine-Pyridine : The pyrazine ring in the main compound may offer distinct electronic effects compared to pyrimidine in 2e , influencing binding affinity to enzymatic targets .
  • Substituent Diversity: Chloropyridine in 34 and benzoisoquinolinone in 7 introduce steric and electronic variations, affecting solubility and target selectivity .

Key Observations :

  • Microwave vs. Conventional Synthesis : Compound 2e utilized microwave-assisted synthesis, achieving a modest 30% yield, suggesting challenges in scalability compared to room-temperature methods for 30 .
  • Reductive Amination : The use of NaHB(OAc)$_3$ in 34 highlights a preference for mild reducing agents in complex acetamide syntheses .
Table 3: Comparative Physicochemical Data
Compound Name Melting Point (°C) Predicted Density (g/cm³) Predicted pKa Bioactivity (If Reported) Reference
Main Compound Not reported Not reported Not reported Not available N/A
Compound 2e 165–167 N/A N/A Kinase inhibition (implied)
Compound 7 Not reported 1.36 13.17 Not reported
Compound 34 Not reported N/A N/A Noncovalent inhibitor (explicit)

Key Observations :

  • Melting Points : The sharp melting point of 2e (165–167°C) indicates high crystallinity, likely due to its pyrimidine-pyridine system .
  • Density and pKa : Compound 7 ’s predicted density (1.36 g/cm³) and basic pKa (13.17) suggest moderate hydrophobicity and stability under physiological conditions .

Biological Activity

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzotriazole moiety linked to a pyrazine derivative through a pyridine ring, which contributes to its unique pharmacological profile. The structure can be represented as follows:

Chemical Formula C15H15N5O\text{Chemical Formula C}_{15}\text{H}_{15}\text{N}_{5}\text{O}

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various strains of fungi and bacteria. A study demonstrated that modifications on the benzotriazole core enhanced antifungal activity against Candida albicans with minimum inhibitory concentration (MIC) values ranging from 1.6 μg/mL to 25 μg/mL .

Antiparasitic Activity

In vitro studies have reported that benzotriazole derivatives possess antiparasitic effects. For example, compounds similar to the target compound displayed dose-dependent inhibition of Trypanosoma cruzi, the causative agent of Chagas disease. Concentrations of 50 μg/mL resulted in over 95% mortality of the trypomastigote form .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The benzotriazole moiety can interact with various enzymes, potentially inhibiting their function.
  • Receptor Modulation: Similar compounds have been shown to modulate receptor activities, particularly in the context of inflammatory responses and immune modulation .

Study on Antiparasitic Activity

A recent study investigated the effects of a related benzotriazole compound on T. cruzi in vitro. The results indicated a significant reduction in parasite viability at concentrations as low as 25 μg/mL after 72 hours of exposure, demonstrating the potential for therapeutic applications in treating Chagas disease .

Study on Antifungal Activity

Another study focused on the antifungal properties of benzotriazole derivatives against Aspergillus niger. The introduction of electron-withdrawing groups on the benzotriazole ring significantly increased antifungal potency, with MIC values dropping to as low as 12.5 μg/mL .

Comparative Analysis of Biological Activities

Compound TypeActivity TypeMIC (μg/mL)Reference
Benzotriazole DerivativeAntifungal (C. albicans)1.6 - 25
Benzotriazole DerivativeAntiparasitic (T. cruzi)25 - 50
Benzotriazole DerivativeAntifungal (A. niger)12.5

Q & A

Basic: How can researchers optimize the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide?

Methodological Answer:
Synthetic optimization involves multi-step organic reactions with precise control of parameters:

  • Coupling Steps: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for benzotriazole-pyrazine linkage, as it offers high regioselectivity under mild conditions .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while dichloromethane aids in amide bond formation .
  • Catalysts: Employ peptide coupling agents (e.g., HATU or EDCI) for efficient acetamide bond formation, reducing side-product formation .
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Identify protons on the pyridin-3-yl group (δ 8.5–9.0 ppm) and benzotriazole (δ 7.2–7.8 ppm). Integrate peaks to confirm substituent ratios .
  • IR Spectroscopy: Detect amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the pyrazine and benzotriazole moieties .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare analogs with substitutions (e.g., pyridin-3-yl vs. pyridin-2-yl) using standardized assays (e.g., IC50 in kinase inhibition) to isolate critical functional groups .
  • Data Normalization: Control for variables like solvent (DMSO concentration ≤1%) and cell line viability (MTT assay vs. ATP-based luminescence) .
  • Meta-Analysis: Cross-reference PubChem/ChemSpider datasets to identify outliers caused by impurities (e.g., residual palladium in coupling reactions) .

Advanced: What computational strategies predict the compound’s target binding modes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Use PyRx to dock the compound into kinase ATP-binding pockets (e.g., EGFR or JAK2), prioritizing poses with hydrogen bonds to pyrazine nitrogen .
  • MD Simulations (GROMACS): Simulate binding stability over 100 ns, analyzing RMSD (<2 Å) and ligand-protein interaction frequency .
  • Pharmacophore Modeling (MOE): Map electrostatic/hydrophobic features of benzotriazole and pyridine to align with known inhibitors .

Basic: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .
    • Thermal Stability: Heat to 60°C for 72h; track amide bond hydrolysis by LC-MS .
    • Light Sensitivity: Expose to UV (254 nm) for 48h; check for benzotriazole ring decomposition via NMR .

Advanced: How to design SAR studies for optimizing bioavailability?

Methodological Answer:

  • LogP Optimization: Introduce electron-withdrawing groups (e.g., -CF3) on the pyridine ring to reduce hydrophobicity (target LogP 2–3) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat); quantify CYP450-mediated degradation using LC-MS/MS .
  • Permeability Assays: Use Caco-2 cell monolayers to measure apparent permeability (Papp); aim for Papp >1 ×10⁻⁶ cm/s .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Amide Racemization: Minimize by using low temperatures (0–5°C) and coupling agents like HOAt instead of HOBt .
  • Benzotriazole Ring Opening: Avoid strong bases (e.g., NaOH); replace with mild bases (e.g., K2CO3) in coupling steps .
  • Byproduct Formation (Dimers): Control stoichiometry (1:1 molar ratio of amine to acyl chloride) and monitor via TLC (Rf 0.3–0.5 in EtOAc/hexane) .

Advanced: How to reconcile conflicting cytotoxicity data in different cancer cell lines?

Methodological Answer:

  • Mechanistic Profiling: Use RNA-seq to identify differential gene expression (e.g., apoptosis vs. autophagy markers) in sensitive vs. resistant lines .
  • Target Engagement Assays: Quantify kinase inhibition (e.g., NanoBRET) to correlate activity with cytotoxicity .
  • Microenvironment Mimicry: Test in 3D spheroids or hypoxic conditions to model in vivo heterogeneity .

Basic: What are key storage conditions to maintain compound integrity?

Methodological Answer:

  • Temperature: Store at –20°C in airtight vials under argon to prevent oxidation .
  • Solubility: Lyophilize and reconstitute in DMSO (10 mM stock) to avoid hydrolysis .
  • Light Protection: Use amber vials to block UV-induced degradation of the benzotriazole moiety .

Advanced: How to prioritize analogs for in vivo testing based on in vitro data?

Methodological Answer:

  • ADMET Filtering: Exclude analogs with predicted hERG inhibition (IC50 <1 µM) or poor aqueous solubility (<50 µg/mL) .
  • Efficacy-Toxicity Index: Rank compounds by selectivity ratio (IC50 cancer cells / IC50 normal cells) >10 .
  • PK/PD Modeling: Use GastroPlus to simulate oral bioavailability and Cmax >1 µM at 10 mg/kg dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.